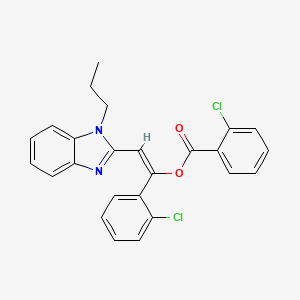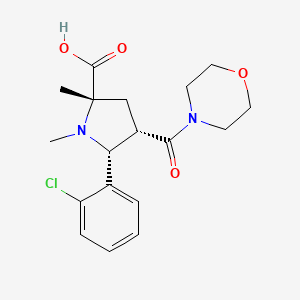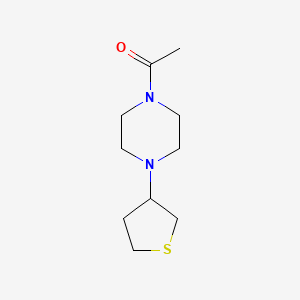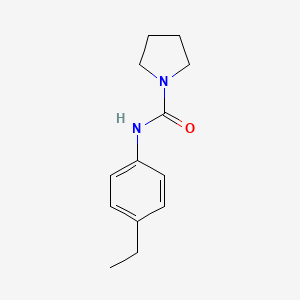![molecular formula C18H24N2O3S B5323521 N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide, also known as A-438079, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of selective P2X7 receptor antagonists, which has been shown to play a crucial role in various physiological and pathological processes. In
作用机制
N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is predominantly expressed in immune cells such as macrophages and microglia. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various inflammatory diseases. By blocking the P2X7 receptor, this compound can potentially reduce inflammation and alleviate various disease symptoms.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia. Moreover, this compound has been shown to reduce the activation of the inflammasome, which is a key mediator of inflammation. In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models of various diseases such as arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the major advantages of using N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity towards the P2X7 receptor. This compound has been extensively studied for its pharmacological properties and has been shown to possess minimal off-target effects. Moreover, this compound is readily available and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide. One of the potential areas of research is the development of novel formulations or delivery systems that can enhance the bioavailability and efficacy of this compound in vivo. Moreover, further studies are needed to explore the potential therapeutic applications of this compound in various diseases such as cancer, autoimmune disorders, and infectious diseases. Additionally, the role of P2X7 receptor in various physiological processes such as synaptic plasticity and memory formation needs to be further elucidated to fully understand the therapeutic potential of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound possesses selective P2X7 receptor antagonistic properties and can potentially be used to treat various diseases such as chronic pain, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the therapeutic potential of this compound and to develop novel formulations or delivery systems to enhance its efficacy in vivo.
合成方法
The synthesis of N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide involves the reaction of 1-adamantylamine with 4-[(methylsulfonyl)amino]benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.
科学研究应用
N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and neurodegenerative disorders. This compound has been shown to selectively block the P2X7 receptor, which is known to play a crucial role in the regulation of immune responses and inflammatory processes. Moreover, this compound has been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-adamantyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-24(22,23)20-16-4-2-15(3-5-16)17(21)19-18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14,20H,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHRANVQFXCFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)

![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5323473.png)



![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)